molecular formula C6H9Cl2N3 B11798525 3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride CAS No. 1447606-43-0

3-(Aminomethyl)-4-chloropyridin-2-amine hydrochloride

Cat. No.: B11798525
CAS No.: 1447606-43-0
M. Wt: 194.06 g/mol
InChI Key: XFQYFGIQLPSTKM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminomethyl group and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine as the starting material.

    Aminomethylation: The 4-chloropyridine undergoes aminomethylation using formaldehyde and a suitable amine source, such as ammonia or methylamine, under acidic conditions.

    Hydrochloride Formation: The resulting aminomethylated product is then treated with hydrochloric acid to form the hydrochloride salt of 3-(Aminomethyl)-4-chloropyridin-2-amine.

Industrial Production Methods

In an industrial setting, the production of 3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride can be optimized by using continuous flow reactors and automated processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions typically involve heating in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation and Reduction: Imines or primary amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-4-chloropyridin-2-aminehydrochloride is unique due to the presence of both an aminomethyl group and a chlorine atom on the pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1447606-43-0

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

3-(aminomethyl)-4-chloropyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c7-5-1-2-10-6(9)4(5)3-8;/h1-2H,3,8H2,(H2,9,10);1H

InChI Key

XFQYFGIQLPSTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CN)N.Cl

Origin of Product

United States

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